N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 920487-77-0
VCID: VC11914040
InChI: InChI=1S/C18H16ClN3O2/c1-10-6-11(2)8-13(7-10)17(23)21-16-12(3)20-15-5-4-14(19)9-22(15)18(16)24/h4-9H,1-3H3,(H,21,23)
SMILES: CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide

CAS No.: 920487-77-0

Cat. No.: VC11914040

Molecular Formula: C18H16ClN3O2

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide - 920487-77-0

Specification

CAS No. 920487-77-0
Molecular Formula C18H16ClN3O2
Molecular Weight 341.8 g/mol
IUPAC Name N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide
Standard InChI InChI=1S/C18H16ClN3O2/c1-10-6-11(2)8-13(7-10)17(23)21-16-12(3)20-15-5-4-14(19)9-22(15)18(16)24/h4-9H,1-3H3,(H,21,23)
Standard InChI Key QZNJQMRDANFDHW-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C
Canonical SMILES CC1=CC(=CC(=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)Cl)C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrido[1,2-a]pyrimidine scaffold, a bicyclic system comprising fused pyridine and pyrimidine rings. Key substitutions include:

  • 7-Chloro group: Enhances electrophilicity and influences binding interactions.

  • 2-Methyl and 4-oxo groups: Stabilize the core through steric and electronic effects.

  • 3,5-Dimethylbenzamide side chain: Contributes to lipophilicity and target specificity.

The molecular formula is C₁₉H₁₆ClN₃O₂, with a calculated molecular weight of 365.81 g/mol. Comparatively, the analog N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide has a molecular weight of 347.30 g/mol, highlighting how substituents alter mass and reactivity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₃O₂
Molecular Weight365.81 g/mol
IUPAC NameN-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide
SMILESCC1=CC(=CC(=C1)C)C(=O)NC2=C(C(=O)N3C=CC=CC3=N2)Cl
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis and Optimization

Reaction Pathways

The synthesis of pyridopyrimidine derivatives typically involves cyclocondensation and amidation steps. For example, the preparation of 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol employs nucleophilic substitution between 4,6-dichloro-2-methylpyrimidine and 1-(2-hydroxyethyl)piperazine in dichloromethane with triethylamine . Adapting this methodology, the target compound could be synthesized via:

  • Formation of the pyridopyrimidine core: Cyclization of 2-aminopyridine derivatives with chloroacetyl chloride.

  • Chlorination at position 7: Using POCl₃ or SOCl₂ under controlled conditions.

  • Amidation with 3,5-dimethylbenzoyl chloride: Conducted in anhydrous DMF with a base like DMAP.

Key Challenges

  • Regioselectivity: Ensuring chlorination occurs exclusively at position 7.

  • Steric hindrance: The 3,5-dimethylbenzamide group may slow reaction kinetics, necessitating elevated temperatures.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The 3,5-dimethylbenzamide moiety increases lipophilicity (predicted LogP = 3.2), potentially enhancing membrane permeability but reducing aqueous solubility. Analogous compounds with trifluoromethyl groups exhibit solubility <1 mg/mL, suggesting the target compound may require formulation with co-solvents for in vitro assays.

Table 2: Predicted ADME Properties

PropertyPrediction
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow (due to high polarity)
CYP450 InhibitionUnlikely
Half-Life~8–12 hours

Biological Activities and Mechanisms

Antimicrobial Activity

Chlorinated heterocycles often exhibit broad-spectrum antimicrobial properties. The 7-chloro substitution could disrupt bacterial DNA gyrase or fungal ergosterol biosynthesis, akin to fluconazole derivatives .

Applications in Drug Discovery

Oncology

Pyridopyrimidines are explored as CDK inhibitors. The dimethylbenzamide group in the target compound may enhance selectivity for CDK9, a target in hematologic malignancies.

Inflammation

By modulating PDE4 or p38 MAPK pathways, this compound could mitigate cytokine production in rheumatoid arthritis or COPD.

Comparative Analysis with Structural Analogs

Table 3: Comparison with N-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-Yl}-4-(Trifluoromethyl)Benzamide

PropertyTarget CompoundAnalog
Molecular Weight365.81 g/mol347.30 g/mol
Key Substituent3,5-Dimethylbenzamide4-Trifluoromethylbenzamide
LogP3.22.8
Solubility (Predicted)<0.5 mg/mL<1 mg/mL
Enzyme TargetCDK9/PDE4BPDE4B

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